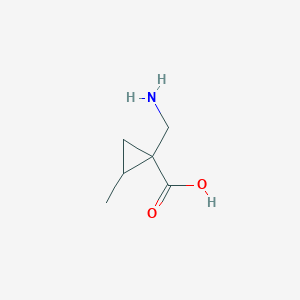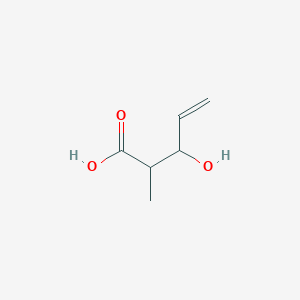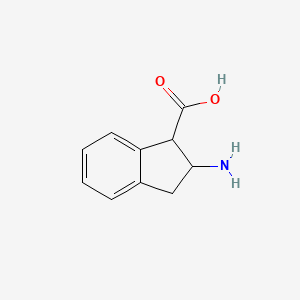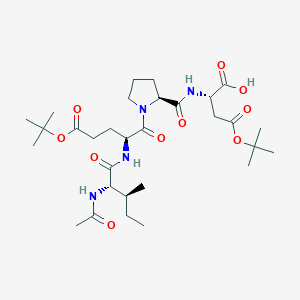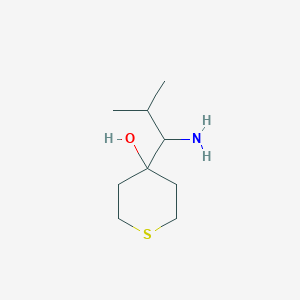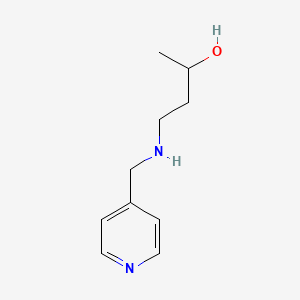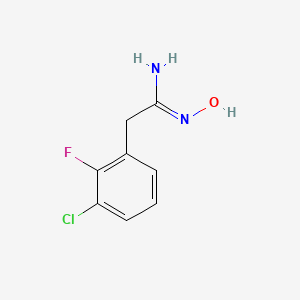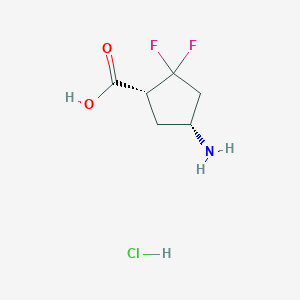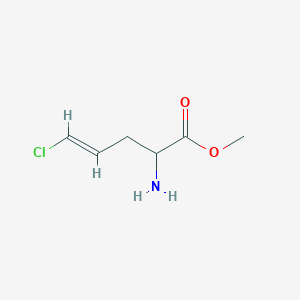
Methyl 2-amino-5-chloropent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-chloropent-4-enoate is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of pentenoic acid, featuring an amino group and a chlorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-5-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-chloropent-4-enoic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, with the catalyst facilitating the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-chloropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives such as 2-amino-5-chloropent-4-en-2-one.
Reduction: Amine derivatives like 2-amino-5-chloropentan-1-ol.
Substitution: Substituted derivatives such as 2-amino-5-azidopent-4-enoate.
Scientific Research Applications
Methyl 2-amino-5-chloropent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-chloropent-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromopent-4-enoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-5-fluoropent-4-enoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2-amino-5-iodopent-4-enoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 2-amino-5-chloropent-4-enoate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
methyl (E)-2-amino-5-chloropent-4-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-10-6(9)5(8)3-2-4-7/h2,4-5H,3,8H2,1H3/b4-2+ |
InChI Key |
VIOFRHULLWFMMR-DUXPYHPUSA-N |
Isomeric SMILES |
COC(=O)C(C/C=C/Cl)N |
Canonical SMILES |
COC(=O)C(CC=CCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



